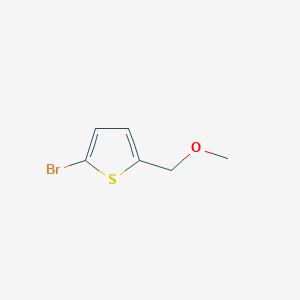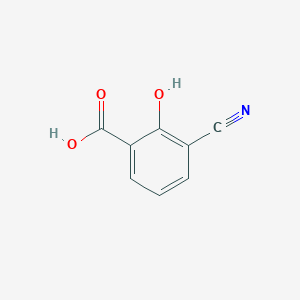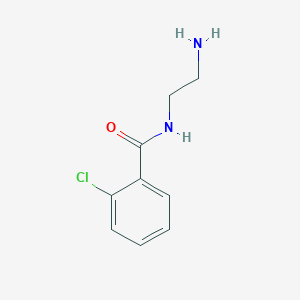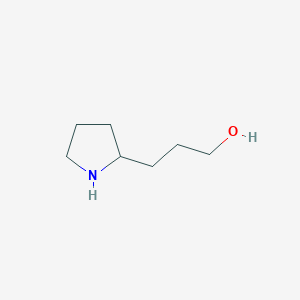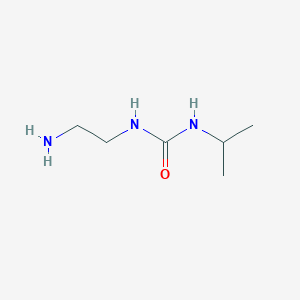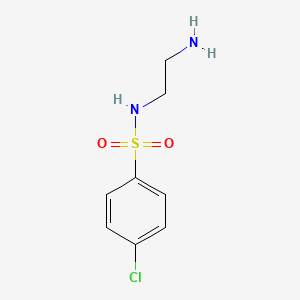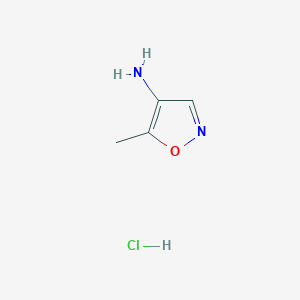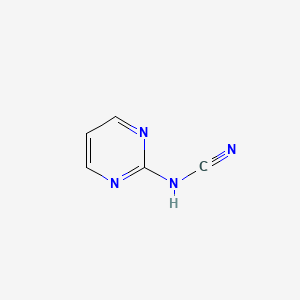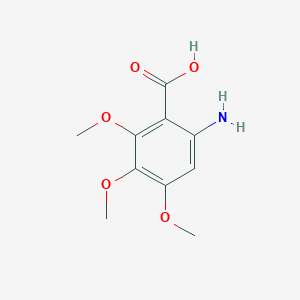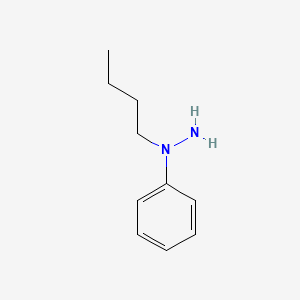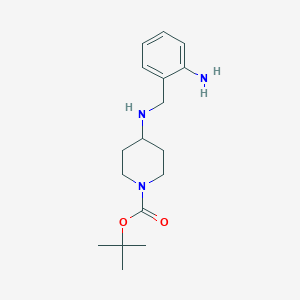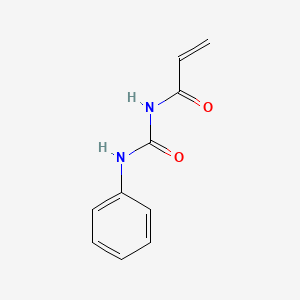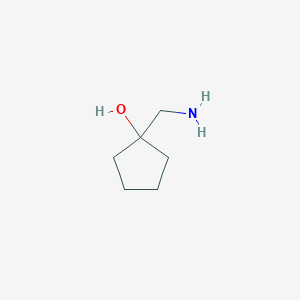
2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Benzoxazin-3(4H)-one is a chemical compound that has been identified as an intermediate in the biosynthesis of cyclic hydroxamic acids in maize. This compound plays a role in the plant's defense mechanisms, as it is incorporated into DIMBOA, a molecule that contributes to the plant's resistance against pests .
Synthesis Analysis
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one derivatives has been explored through various methods. One approach involves the cyclization of 2-(benzylideneamino)benzoic acids in acetic anhydride under reflux conditions, which yields N-acetyl-2-aryl-1,2-dihydro-(4H)-3,1-benzoxazin-4-ones in high purity and with a simple work-up . Another method described is the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts using Fe/acetic acid, which is compatible with various functional groups and provides good to excellent yields .
Molecular Structure Analysis
While the provided data does not include direct information on the molecular structure of 2H-1,4-Benzoxazin-3(4H)-one, related compounds such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one have been structurally characterized, indicating the potential for detailed molecular structure analysis in this class of compounds .
Chemical Reactions Analysis
The chemical reactivity of 2H-1,4-Benzoxazin-3(4H)-one derivatives has been explored, particularly in the context of antifungal activity. A series of derivatives were synthesized and tested against various phytopathogenic fungi, with some compounds showing moderate to good antifungal activity at high concentrations. Notably, certain derivatives completely inhibited the mycelial growth of several agricultural fungi, demonstrating the potential utility of these compounds in agricultural applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2H-1,4-Benzoxazin-3(4H)-one derivatives are not explicitly detailed in the provided data. However, the synthesis methods and antifungal activity studies suggest that these compounds can be synthesized in high purity and possess biological activity, which is indicative of their chemical stability and reactivity under various conditions . Additionally, the synthesis of related 4H-1,2-benzoxazine derivatives with electron-withdrawing substituents has been reported, which can serve as potent intermediates for oxygen-functionalized aromatic compounds, further highlighting the versatility of this chemical framework .
Applications De Recherche Scientifique
Allelochemical Properties
Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, including 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA) and its derivatives, have been studied for their biological properties. These include phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal effects, particularly in plants belonging to the Poaceae family. Such properties indicate potential agronomic utility in natural pest control and crop protection (Macias et al., 2006).
Ecological Role and Bioactivity
The ecological role of benzoxazinones, including 2H-1,4-benzoxazin-3(4H)-one derivatives, has been explored, revealing their importance in chemical defense mechanisms of plants. These compounds and their degradation products have been considered for their potential as natural herbicide models, given their phytotoxicity and environmental degradation dynamics (Macias et al., 2009).
Antifungal Applications
2H-1,4-Benzoxazin-3(4H)-one derivatives have been synthesized and tested for antifungal activities, showing effectiveness against several agricultural fungi. This suggests their potential use in controlling fungal infections in crops (Śmist et al., 2016).
Biosynthesis in Maize
The compound has been identified as an intermediate in the biosynthesis of cyclic hydroxamic acids in maize, highlighting its role in the plant's natural defense system (Kumar et al., 1994).
Structure-Activity Relationships
Studies on the structure-activity relationships of benzoxazinones have provided insights into their ecological role and have proposed new models for natural herbicides based on their structures (Macias et al., 2005).
Synthetic Methodologies
Innovative synthetic methodologies have been developed for obtaining various derivatives of 2H-1,4-benzoxazin-3(4H)-one. These methods facilitate the production of these compounds for further biological and ecological studies (Chen et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
7-acetyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6(12)7-2-3-8-9(4-7)14-5-10(13)11-8/h2-4H,5H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFYAUKMPJWHID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(=O)CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30517898 |
Source


|
| Record name | 7-Acetyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- | |
CAS RN |
84330-84-7 |
Source


|
| Record name | 7-Acetyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

